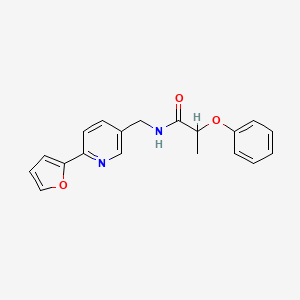

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

Description

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a propanamide derivative featuring a pyridine core substituted with a furan-2-yl group at the 6-position and a phenoxy group attached to the propanamide chain. Its molecular formula is C₂₀H₂₀N₂O₂, with a molecular weight of 320.39 g/mol . The compound’s InChIKey (YOBQJJIEEHPHAA-UHFFFAOYSA-N) and SMILES notation (C(NCC1=CC=C(C2=CC=CO2)N=C1)(=O)CCC1=CC=CC=C1C) confirm its hybrid aromatic structure, combining pyridine, furan, and phenyl moieties .

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14(24-16-6-3-2-4-7-16)19(22)21-13-15-9-10-17(20-12-15)18-8-5-11-23-18/h2-12,14H,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZIBXRSFZYTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN=C(C=C1)C2=CC=CO2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide and related propanamide derivatives:

Key Structural and Functional Differences

Substituent Diversity: The target compound uniquely combines furan and phenoxy groups, whereas TRPV1 antagonists (e.g., Compounds 43–48) feature trifluoromethyl and methylsulfonamido groups, which enhance lipophilicity and receptor binding .

Synthesis and Yield: TRPV1 antagonists (Compounds 43–48) exhibit high synthetic yields (70–79%) via nucleophilic substitution and amidation reactions .

Biological Activity: While the target compound’s activity is undocumented, structurally related TRPV1 antagonists show potent inhibition (IC₅₀ < 10 nM), suggesting that the pyridine-propanamide scaffold is critical for ion channel modulation . The phenoxy group in the target compound may introduce steric hindrance or π-π interactions, altering target selectivity compared to methylsulfonamido-bearing analogs .

Physicochemical Properties :

- The target compound’s molecular weight (320.39 g/mol) exceeds typical drug-like parameters (≤500 g/mol), which may limit permeability. However, its furan and pyridine rings could enhance metabolic stability compared to naphthalene-containing analogs (e.g., ±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) .

Research Implications and Limitations

- Gaps in Data : The absence of melting point, synthetic yield, and bioactivity data for the target compound hinders direct comparison with analogs. Further experimental studies are needed to assess its pharmacokinetic and pharmacodynamic profiles.

- Structural Optimization: Replacing the phenoxy group with smaller substituents (e.g., methylsulfonamido) could improve solubility and target engagement, as seen in TRPV1 antagonists .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Antiproliferative Effects

Recent studies have indicated that compounds containing furan and pyridine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of furan have been shown to enhance the activity of other pharmacophores, leading to increased cytotoxicity in cancer cells. The specific activity of this compound in this regard remains under investigation, but its structural similarity to known active compounds suggests potential efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been documented to inhibit key enzymes involved in cancer cell proliferation.

- Interaction with Receptors : The presence of the pyridine and furan rings may allow for interaction with various biological receptors, potentially modulating signaling pathways related to cell survival and apoptosis.

Study 1: Antidepressant-Like Activity

A study focusing on the antidepressant-like effects of structurally related compounds demonstrated that modifications in the chemical structure could lead to significant changes in biological activity. For example, a compound similar to this compound exhibited high efficacy in reducing immobility in forced swim tests, suggesting potential use as an antidepressant .

Study 2: Anticancer Properties

Another study investigated the anticancer properties of furan-containing compounds. The results indicated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The specific role of this compound in this context is still being evaluated, but preliminary data suggest it may share similar pathways .

Research Findings Summary Table

| Study | Compound | Biological Activity | Mechanism |

|---|---|---|---|

| Study 1 | Similar Compound | Antidepressant-like effects | Inhibition of monoamine transporters |

| Study 2 | Furan Derivative | Anticancer activity | Induction of apoptosis via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.